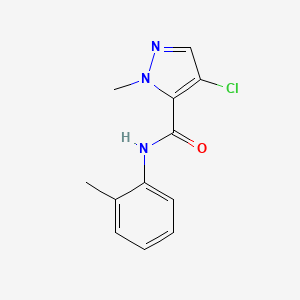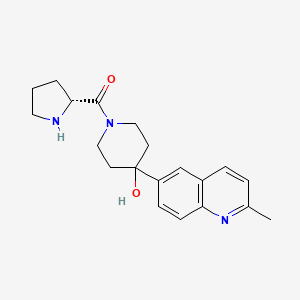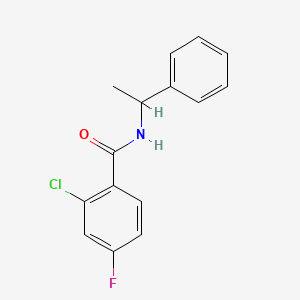![molecular formula C19H14BrN3O B5402802 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (BICA) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BICA has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its effects by modulating various signaling pathways involved in cancer cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to modulate various biochemical and physiological processes. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its broad-spectrum anti-cancer activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to inhibit the growth of various cancer cell lines, making it a potential treatment for multiple types of cancer. However, one limitation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide research. One area of interest is the development of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide and its potential therapeutic applications.
Synthesis Methods
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide can be synthesized using a multi-step process involving the reaction of 3-bromobenzyl chloride with 1H-indole-3-carboxaldehyde, followed by the addition of cyanoacetic acid and subsequent dehydration to form the final product.
Scientific Research Applications
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has also been shown to possess anti-inflammatory activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to have neuroprotective effects. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide protects neurons from oxidative stress and prevents neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-[1-[(3-bromophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-16-5-3-4-13(8-16)11-23-12-15(9-14(10-21)19(22)24)17-6-1-2-7-18(17)23/h1-9,12H,11H2,(H2,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUISBXDFOMAOT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)

![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)